molecular formula C16H8ClFN2O4 B4706779 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE

4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE

Cat. No.: B4706779
M. Wt: 346.69 g/mol
InChI Key: ILXMADVBMQHIMD-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a combination of chlorinated and fluorinated aromatic rings, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzaldehyde with 4-fluorophenacyl bromide under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate undergoes cyclization to form the oxazole ring, yielding the final product .

Chemical Reactions Analysis

4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE include:

Properties

IUPAC Name

(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2O4/c17-12-6-1-9(8-14(12)20(22)23)7-13-16(21)24-15(19-13)10-2-4-11(18)5-3-10/h1-8H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXMADVBMQHIMD-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=N/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE
Reactant of Route 2
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4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE
Reactant of Route 3
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4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE
Reactant of Route 4
4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-ONE

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